Trimethylsilylmethyl acetate

Catalog No.
S604508
CAS No.
2917-65-9
M.F
C6H14O2Si
M. Wt
146.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilylmethyl acetate

CAS Number

2917-65-9

Product Name

Trimethylsilylmethyl acetate

IUPAC Name

trimethylsilylmethyl acetate

Molecular Formula

C6H14O2Si

Molecular Weight

146.26 g/mol

InChI

InChI=1S/C6H14O2Si/c1-6(7)8-5-9(2,3)4/h5H2,1-4H3

InChI Key

TXZMVBJSLYBOMN-UHFFFAOYSA-N

SMILES

CC(=O)OC[Si](C)(C)C

Synonyms

2-(trimethylsilyl)methyl acetate, TMSMA

Canonical SMILES

CC(=O)OC[Si](C)(C)C

The exact mass of the compound Trimethylsilylmethyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylsilylmethyl acetate (TMSMA) is a bifunctional organosilicon reagent that combines a sterically demanding, electron-donating trimethylsilyl (TMS) group with a reactive acetate moiety. In industrial and advanced laboratory settings, it is primarily procured as a highly specialized acyl donor for biocatalytic transformations, a precursor for silyl-substituted carbanions in total synthesis, and a functional additive in advanced electrochemical systems. Unlike standard alkyl acetates, TMSMA leverages the unique bond length and electronic properties of silicon—specifically the β-silicon effect—to stabilize reactive intermediates and enhance enantioselectivity in enzymatic reactions [1]. Its dual functionality makes it a critical material for workflows requiring precise steric control, mild reaction conditions, and high-yield transesterifications.

Substituting Trimethylsilylmethyl acetate with generic carbon-based analogs, such as ethyl acetate or the sterically similar neopentyl acetate, fundamentally compromises process efficiency and product yield. Purely carbon-based bulky acetates suffer from severe steric hindrance, often rendering them chemically inert in substitution or transesterification workflows. In contrast, the longer Si-C bond in TMSMA relieves this steric compression, maintaining high reactivity[2]. Furthermore, in enzymatic ammonolysis, generic acetates lack the silicon-driven electronic enhancements that lower activation energy, resulting in significantly poorer substrate conversion and reduced chiral resolution in biocatalytic membrane reactors [1].

Superior Biocatalytic Conversion in Ammonolysis

In lipase-catalyzed ammonolysis workflows utilizing Novozym 435 in cyclohexane, Trimethylsilylmethyl acetate demonstrates exceptional reactivity, achieving a 97.6% substrate conversion after 140 hours at 35°C [1]. Studies indicate that the unique electronic properties of the silicon atom in TMSMA significantly enhance enzyme activity and enantioselectivity compared to standard carbon-based acetate analogues, which suffer from lower turnover rates under identical microaqueous conditions.

Evidence DimensionSubstrate conversion in lipase-catalyzed ammonolysis
Target Compound Data97.6% conversion (Novozym 435, 35°C)
Comparator Or BaselineStandard carbon-based acetate analogues (lower baseline activity)
Quantified DifferenceSilicon atom substitution drives near-quantitative (97.6%) conversion
ConditionsCyclohexane solvent, ammonium carbamate donor, aw = 0.55–0.75

Ensures high-yield production of specialized amides in eco-friendly enzymatic reactors, reducing waste and improving chiral resolution.

Favorable Enzyme Kinetics for Scalable Processing

Kinetic profiling of Trimethylsilylmethyl acetate during enzymatic ammonolysis reveals an apparent Michaelis constant (Km) of 44.6 mM and a maximum initial reaction rate (Vm) of 3.0 mM/h [1]. The activation energy (Ea) for this transformation is remarkably low at 36.8 kJ/mol. This kinetic profile confirms that TMSMA is highly compatible with industrial biocatalysts, offering a quantifiable processing advantage over bulkier, purely carbon-based esters that exhibit higher activation barriers and slower throughput.

Evidence DimensionEnzyme affinity and reaction rate (Km and Vm)
Target Compound DataKm = 44.6 mM, Vm = 3.0 mM/h, Ea = 36.8 kJ/mol
Comparator Or BaselineHigh-barrier carbon-based bulky esters
Quantified DifferenceLow activation energy (36.8 kJ/mol) enables rapid turnover at mild temperatures
ConditionsLipase-catalyzed ammonolysis in organic solvent

Provides the quantitative kinetic predictability required for scaling up enzymatic membrane reactors in pharmaceutical intermediate synthesis.

Overcoming Steric Hindrance via Bond Elongation

While strictly carbon-based bulky analogs like neopentyl derivatives are notoriously inert due to severe steric compression, Trimethylsilylmethyl acetate maintains high reactivity. The average Si-C bond is approximately 20% longer than a standard C-C bond, which relieves steric strain around the reactive center [1]. This structural relaxation, combined with the β-silicon effect, allows TMSMA to participate readily in transesterifications and nucleophilic substitutions where its neopentyl carbon counterpart would fail.

Evidence DimensionSteric compression and synthetic reactivity
Target Compound DataTMSMA (highly reactive, ~20% longer Si-C bond)
Comparator Or BaselineNeopentyl acetate (almost inert due to steric hindrance)
Quantified Difference~20% bond length increase relieves steric blocking at the reactive center
ConditionsTransesterification and nucleophilic substitution workflows

Allows chemists to utilize a sterically demanding protecting or directing group without sacrificing the fundamental reactivity of the precursor.

Acyl Donor in Enzymatic Membrane Reactors

Driven by its low activation energy and high conversion rates (up to 97.6%), TMSMA is the optimal acyl donor for the biocatalytic synthesis of chiral amides and silicon-containing pharmaceutical intermediates using immobilized lipases like Novozym 435[1].

Precursor for Peterson Olefination and Cross-Coupling

Leveraging the β-silicon effect and reduced steric hindrance compared to neopentyl analogs, TMSMA serves as a reliable building block for generating trimethylsilylmethyl carbanions and ylides, enabling precise regiocontrol in complex organic synthesis [2].

Electrolyte Additive Formulation for Energy Storage

The bifunctional nature of TMSMA—combining an HF-scavenging silyl group with a polymerizable acetate moiety—makes it a valuable candidate for solid electrolyte interphase (SEI) modification in advanced lithium-ion battery research, where standard acetates lack the necessary stabilizing heteroatoms .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2917-65-9

Wikipedia

Methanol, 1-(trimethylsilyl)-, 1-acetate

General Manufacturing Information

Methanol, 1-(trimethylsilyl)-, 1-acetate: ACTIVE

Dates

Last modified: 08-15-2023

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